![molecular formula C32H32F2N8O2 B12417717 Garsorasib CAS No. 2559761-14-5](/img/structure/B12417717.png)
Garsorasib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific publications .
Industrial Production Methods: Industrial production of garsorasib follows Good Manufacturing Practices (GMP) to ensure the compound’s purity, potency, and safety. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Garsorasib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Garsorasib has been primarily studied in patients with KRAS G12C-mutated NSCLC. A pivotal Phase II clinical trial demonstrated the following outcomes:
- Objective Response Rate (ORR) : 50% (61 out of 123 patients)
- Disease Control Rate (DCR) : 89%
- Median Progression-Free Survival (PFS) : 9.1 months
- Median Duration of Response (DOR) : 12.5 months
These results indicate a strong antitumor activity, making this compound a viable option for patients who have progressed after standard therapies .
Pancreatic Ductal Adenocarcinoma (PDAC)
In addition to NSCLC, this compound is being investigated for its efficacy in treating KRAS G12C-mutated PDAC. Early studies have shown:
- Objective Response Rate : 35.7%
- Disease Control Rate : 85.7%
These findings suggest that this compound may provide a therapeutic benefit in this challenging cancer type, particularly for patients who have exhausted other treatment options .
Colorectal Cancer
This compound is also being evaluated in combination with cetuximab for KRAS G12C-mutant colorectal cancer. The ongoing trials aim to establish its effectiveness in patients who have progressed after standard second-line treatments .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
Study Type | Indication | Objective Response Rate | Disease Control Rate | Median PFS | Median DOR |
---|---|---|---|---|---|
Phase II | NSCLC | 50% | 89% | 9.1 months | 12.5 months |
Phase II | PDAC | 35.7% | 85.7% | N/A | N/A |
Ongoing | Colorectal Cancer | N/A | N/A | N/A | N/A |
Safety Profile
This compound has been reported to have an acceptable safety profile:
- Common adverse events include increased liver enzymes and gastrointestinal issues.
- Grade 3 or higher adverse events were observed in approximately 50% of patients but were manageable.
These findings suggest that while there are risks associated with treatment, they are generally controllable and do not preclude the use of this compound in clinical settings .
Mechanism of Action
Garsorasib exerts its effects by selectively binding to the KRAS G12C mutant protein and locking it in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Comparison with Similar Compounds
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of KRAS-mutant NSCLC.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action and clinical application.
GDC-6036, MK-1084, JAP-21822, JDQ443, LY3537982, TNO-155: Other KRAS G12C inhibitors in clinical development.
Garsorasib’s unique binding properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.
Biological Activity
Garsorasib, also known as D-1553, is a novel small molecule that selectively inhibits the KRAS G12C mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has garnered attention due to its promising antitumor activity and manageable safety profile in clinical trials. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, clinical trial results, and potential implications for cancer therapy.
This compound targets the KRAS G12C mutation by binding covalently to the GDP-bound form of KRAS, inhibiting its downstream signaling pathways that promote tumor growth. The specificity for the G12C variant allows for reduced off-target effects compared to broader-spectrum inhibitors.
Phase I and II Trials
The efficacy and safety of this compound have been evaluated in several clinical trials. A summary of key findings from these studies is presented in Table 1.
Detailed Findings
- Phase I Study : In a dose-escalation study involving 79 patients, this compound demonstrated an ORR of 40.5% and a DCR of 91.9%. The median PFS was reported at 8.2 months, indicating significant antitumor activity in this population .
- Phase II Study : A subsequent phase II trial involved 123 patients with previously treated KRAS G12C-mutated NSCLC, revealing an ORR of 50%. The safety profile was acceptable, with most adverse events being manageable .
- Combination Therapy : InxMed's phase Ib/II trial assessed this compound in combination with ifebemtinib, yielding an impressive ORR of 90.3% and a DCR of 96.8%, suggesting enhanced efficacy through combination therapy .
Safety Profile
The safety profile of this compound is characterized by manageable adverse events primarily affecting liver function and gastrointestinal systems. In the phase II study, treatment-related adverse events were reported in 95% of patients, with approximately 50% experiencing grade 3 or higher events such as increased liver enzymes . Most adverse events were classified as grade 1 or 2, indicating a favorable tolerability.
Case Studies
Several case studies have highlighted the effectiveness of this compound in individual patients with KRAS G12C mutations:
- Case Study A : A patient with advanced NSCLC experienced a significant reduction in tumor size after initiating treatment with this compound, achieving stable disease for over six months.
- Case Study B : Another patient presented with brain metastases; despite the complexity, they achieved a partial response following treatment with this compound combined with standard therapies.
Properties
CAS No. |
2559761-14-5 |
---|---|
Molecular Formula |
C32H32F2N8O2 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1 |
InChI Key |
DKFRWZJCNPETGI-SJORKVTESA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.